![molecular formula C22H16O5 B13125626 1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione CAS No. 63776-13-6](/img/structure/B13125626.png)
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, has unique properties due to its specific substituents, making it valuable for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione can be synthesized through several methods:
Gas Phase Fixed-Bed Oxidation: This method involves heating purified anthracene in a vaporization chamber and mixing it with air.
Liquid Phase Oxidation: In this method, purified anthracene is dissolved in trichlorobenzene and nitric acid is added dropwise while maintaining the reaction temperature between 105-110°C.
Industrial Production Methods
Industrial production of this compound typically follows the gas phase fixed-bed oxidation method due to its efficiency and scalability. The process involves continuous feeding of anthracene and air into the reactor, with the product being collected after condensation and purification steps .
化学反応の分析
Types of Reactions
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinones, which are important intermediates in dye synthesis.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and vanadium pentoxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
科学的研究の応用
1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione has several applications in scientific research:
作用機序
The mechanism of action of 1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione involves its ability to undergo redox reactions. The compound can alternate between its quinone and hydroquinone forms, allowing it to participate in electron transfer processes. This redox cycling is crucial for its applications in photodynamic therapy and as a photosensitizer . The molecular targets and pathways involved include DNA intercalation and generation of reactive oxygen species, which can induce cell damage and apoptosis .
類似化合物との比較
Similar Compounds
Mitoxantrone: A synthetic anthracenedione used in cancer therapy, known for its ability to intercalate DNA and inhibit topoisomerase II.
9,10-Diphenylanthracene: Used in triplet-triplet annihilation upconversion systems, similar in its photophysical properties but different in its substituent pattern.
Uniqueness
This compound stands out due to its specific hydroxyl and methoxy substituents, which enhance its redox activity and photophysical properties. These unique features make it particularly valuable for applications in photodynamic therapy and as a photosensitizer .
特性
CAS番号 |
63776-13-6 |
|---|---|
分子式 |
C22H16O5 |
分子量 |
360.4 g/mol |
IUPAC名 |
1,4-dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H16O5/c1-27-17-9-5-2-6-12(17)10-13-11-16(23)18-19(20(13)24)22(26)15-8-4-3-7-14(15)21(18)25/h2-9,11,23-24H,10H2,1H3 |
InChIキー |
FIYJKWNXTVLBNG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CC2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



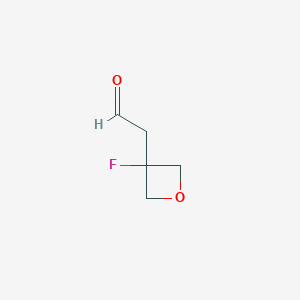
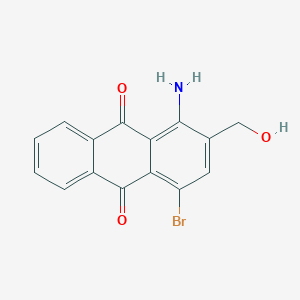
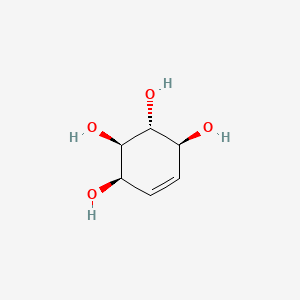
![4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane](/img/structure/B13125574.png)
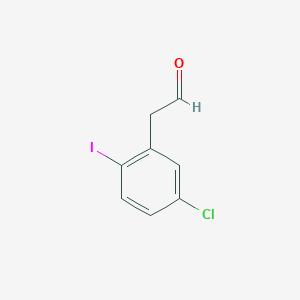
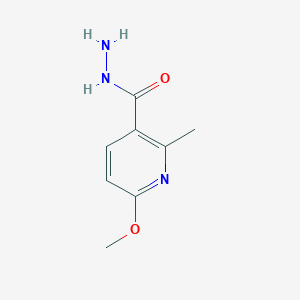

![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
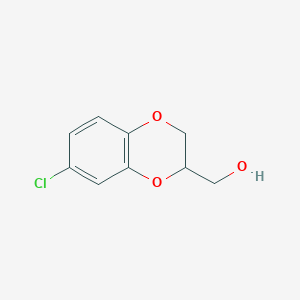
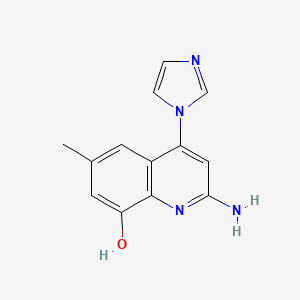

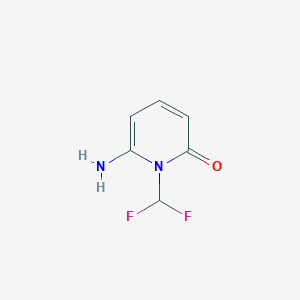
![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)
